molecular formula C13H10ClF2NO2S B4672049 N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide

N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B4672049
M. Wt: 317.74 g/mol
InChI Key: CGDZBABXZJIWOX-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that is commonly used as a reagent in organic synthesis.

Scientific Research Applications

N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis to introduce the sulfonamide group into the target molecule. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, it has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. This inhibition leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in pH and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide. One potential direction is to further investigate its potential anticancer properties and develop it as a potential cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as fluorescent sensing and anti-inflammatory therapy. Finally, there is a need for the development of more efficient and sustainable synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis, a fluorescent probe for the detection of metal ions, and a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO2S/c14-10-3-1-2-9(6-10)8-17-20(18,19)13-7-11(15)4-5-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZBABXZJIWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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